![molecular formula C15H22N4O3 B12760848 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- CAS No. 80712-33-0](/img/structure/B12760848.png)
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-
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Overview
Description
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- typically involves multi-step organic reactions. Common starting materials include piperazine, phenol derivatives, and various carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as in the development of new drugs.
Industry: Applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Phenol derivatives: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- belongs to a class of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives that have shown promising biological activity, particularly in the inhibition of tyrosinase (TYR) and potential applications in treating melanin-related disorders .
In Vitro Studies
Research has demonstrated that compounds structurally similar to 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR), which is often used as a model for human tyrosinase . The inhibition of tyrosinase is crucial in the regulation of melanin biosynthesis, making these compounds potential therapeutic agents for various skin disorders.
Key Findings:
- The 4-hydroxyphenylpiperazine moiety serves as a primary pharmacophoric element for optimal binding within the catalytic site of tyrosinase .
- The aromatic tail acts as a secondary pharmacophoric moiety, establishing favorable contacts with the hydrophobic area at the entrance of the catalytic cavity .
Structure-Activity Relationship
A series of compounds based on the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold were synthesized and evaluated for their tyrosinase inhibitory activity. The following table summarizes some of the key findings:
Compound | IC50 (μM) | Structural Features |
---|---|---|
1 (Precursor) | 28.9 | 4-(1-piperazinyl)phenol |
7 | < 28.9 | Enhanced activity |
10 | < 28.9 | Best compound in series |
11 | < 28.9 | Enhanced activity |
17 | < 28.9 | Enhanced activity |
21 | < 28.9 | Enhanced activity |
Compounds 7, 10, 11, 17, and 21 demonstrated superior inhibitory effects compared to the precursor compound 1, indicating that modifications to the aryl moiety generally improved interactions within the enzyme's catalytic site .
Cytotoxicity Assessment
The most promising compounds (7, 10, 11, 17, and 21) were subjected to cell viability assays using the MTT method to evaluate potential cytotoxicity .
Results:
- All tested compounds showed no cytotoxic effects up to a concentration of 10 μM .
- Compound 10, identified as the most potent in the series, maintained good cell viability up to 25 μM .
Cellular Tyrosinase Activity
Further experiments were conducted with compound 10 at 25 μM to assess its effects on cellular tyrosinase activity . While specific data for 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- were not provided, the structural analogs demonstrated promising results in inhibiting cellular tyrosinase activity.
Antioxidant Properties
In addition to tyrosinase inhibition, some compounds in this series exhibited antioxidant activity . This dual action of tyrosinase inhibition and antioxidant effects makes these compounds particularly interesting for potential dermatological applications.
The inhibition mechanism of these compounds on tyrosinase was determined to be competitive, as demonstrated by kinetic studies with compound 1 . This suggests that the 1-Piperazinecarboxamide derivatives likely compete with the natural substrate for binding to the enzyme's active site.
Properties
CAS No. |
80712-33-0 |
---|---|
Molecular Formula |
C15H22N4O3 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-4-(4-hydroxyphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-10-8-18(9-11-19)12-4-6-13(20)7-5-12/h4-7,20H,8-11H2,1-3H3 |
InChI Key |
LRZJGQOJSXATEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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